PDE4B vs. PDE4D Isoform Selectivity: A Key Differentiator Over Pan-PDE4 Inhibitors
The pyrazolo[5,1-b][1,3]oxazine-2-carboxamide chemotype, to which the target compound belongs, is described in the Pfizer patent as possessing 'binding affinity for the PDE4B isoform' with selectivity over PDE4D [1]. While exact IC₅₀ values for this specific compound are not publicly disclosed in the accessible patent documents, class-level data in Table 5 of the patent indicate that representative analogs achieve PDE4B IC₅₀ values in the low nanomolar range (e.g., <100 nM) while exhibiting 10- to >100-fold selectivity over PDE4D [2]. This contrasts with the pan-PDE4 inhibitor rolipram, which inhibits PDE4B and PDE4D with roughly equal potency (IC₅₀ ~1 µM for both) [3].
| Evidence Dimension | PDE4B vs. PDE4D selectivity ratio |
|---|---|
| Target Compound Data | Exact IC₅₀ not publicly disclosed; class-level PDE4B IC₅₀ <100 nM, >10-fold selectivity over PDE4D |
| Comparator Or Baseline | Rolipram: PDE4B IC₅₀ ~1 µM, PDE4D IC₅₀ ~1 µM (non-selective) |
| Quantified Difference | ≥10-fold improvement in PDE4B selectivity and ≥10-fold increase in PDE4B potency relative to rolipram |
| Conditions | Recombinant human PDE4 isoform enzyme inhibition assays |
Why This Matters
PDE4D inhibition is mechanistically linked to emesis; compounds with PDE4B selectivity are expected to retain therapeutic efficacy with reduced nausea, making this chemotype preferable for CNS and chronic inflammatory indications.
- [1] Chappie, T. A.; et al. 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. U.S. Patent 10,323,042 B2, 2019. View Source
- [2] Chappie, T. A.; Patel, N. C.; Verhoest, P. R.; Helal, C. J.; Sciabola, S.; Lachapelle, E. A.; Wager, T. T.; Hayward, M. M. 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. PCT Int. Appl. WO 2017/145013 A1, 2017, Table 5. View Source
- [3] Houslay, M. D.; Schafer, P.; Zhang, K. Y. J. Keynote review: Phosphodiesterase-4 as a therapeutic target. Drug Discov. Today 2005, 10, 1503–1519. View Source
